α4β2 nAChR Binding: [4.2.1]nonane vs. [3.3.1]nonane Scaffolds
Comparative binding studies across diazabicycloalkane scaffolds reveal that the 3,9-diazabicyclo[4.2.1]nonane framework delivers markedly higher α4β2 nAChR affinity than the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system. The [4.2.1]nonane core achieves sub‑nanomolar binding affinity at α4β2 nAChR when appropriately substituted, whereas the [3.3.1]nonane scaffold typically exhibits only moderate affinity in the higher nanomolar range (e.g., Ki ≈ 600 nM for a representative bispidine ligand) [1]. The 3,9‑diaza‑[4.2.1] bridging pattern also outperforms [2.2.1]heptane and [3.2.1]octane systems in terms of α4β2 selectivity, as documented in 3D‑QSAR models [1].
| Evidence Dimension | α4β2 nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Sub‑nanomolar range (representative [4.2.1]nonane ligands) [1] |
| Comparator Or Baseline | 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold: Ki ≈ 600 nM; [2.2.1]heptane scaffold: low‑to‑moderate affinity [1] |
| Quantified Difference | > 600‑fold improvement in binding affinity for the [4.2.1]nonane system vs. the [3.3.1]nonane system |
| Conditions | Radioligand displacement assays at human recombinant α4β2 nAChR; 3D‑QSAR models (GRID/GOLPE, R² = 0.94) [1] |
Why This Matters
Procurement of the [4.2.1]nonane scaffold rather than the cheaper bispidine scaffold is mandatory when sub‑nanomolar α4β2 affinity is required; the 600‑fold affinity gap cannot be bridged by simple substituent tuning.
- [1] Audouze, K., Nielsen, E. Ø., Olsen, G. M., Ahring, P., Jørgensen, T. D., Peters, D., Liljefors, T. & Balle, T. New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D‑QSAR Modeling. J. Med. Chem. 49, 3159–3171 (2006). View Source
